Aflatoxin M1
Overview
Description
Aflatoxin M1 is a chemical compound belonging to the aflatoxin class, a group of mycotoxins produced by certain species of Aspergillus fungi, including Aspergillus flavus, Aspergillus parasiticus, and Aspergillus nomius . This compound is the hydroxylated metabolite of aflatoxin B1 and is commonly found in milk and dairy products from livestock that have ingested contaminated feed . It is known for its toxic and carcinogenic properties, although its potency is about one order of magnitude less than that of aflatoxin B1 .
Mechanism of Action
Target of Action
Aflatoxin M1 (AFM1) is a metabolite of aflatoxin B1 (AFB1) and is primarily produced by the Aspergillus species . The primary target of AFM1 is DNA, where it forms adducts . This interaction with DNA is a key factor in the compound’s toxic effects .
Mode of Action
AFM1 interacts with its target, DNA, by forming an 8,9-dihydro-8-(N7-guanyl)-9-hydroxy-AFB1 (AFB1-N7-Gua) adduct . This adduct formation leads to DNA mutations . The exo-8,9-epoxide form of AFM1 has a high binding affinity towards DNA, which facilitates this interaction .
Biochemical Pathways
The degradation of aflatoxins, including AFM1, is initiated by oxidation, hydroxylation, reduction, or elimination reactions . These reactions are mostly catalyzed by various enzymes belonging to the classes of laccase, reductases, and peroxidases . The resulting products with lesser chemical stability further undergo various reactions to form low molecular weight products .
Pharmacokinetics
The pharmacokinetics of AFM1 is closely related to that of its parent compound, AFB1. In the liver, CYP1A2 and 3A4 isoforms mediate the activation of AFB1 to produce cytotoxic and DNA-reactive intermediates . When ruminants consume feedstuffs containing AFB1, this toxin is metabolized, and AFM1 is excreted in milk .
Result of Action
The primary result of AFM1 action is the induction of DNA damage, leading to genotoxicity . AFM1 has toxic and carcinogenic properties . The toxicity of AFM1 in ducklings and rats seems to be slightly less than that of AFB1 . The carcinogenicity of AFM1 is probably one to two orders of magnitude less than that of the highly carcinogenic AFB1 .
Action Environment
The action of AFM1 is influenced by various environmental factors. For instance, temperature, humidity, and the amount of rain affect whether mold will grow on food while it is growing, being harvested, and/or stored . The foods most susceptible to aflatoxins include peanuts, corn, tree nuts such as Brazil nuts and pistachios, and some small grains such as rice . The presence of AFM1 in milk or milk products is a result of livestock ingesting contaminated feed .
Biochemical Analysis
Biochemical Properties
Aflatoxin M1 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is metabolized in the liver by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4, which convert aflatoxin B1 into this compound through hydroxylation . This conversion is a detoxification process, as this compound is less toxic than aflatoxin B1. This compound can still form DNA adducts, leading to mutations and potential carcinogenesis .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In intestinal epithelial cells, this compound decreases the expression of genes encoding tight junction proteins, such as Claudin-1, Occludin, and ZO-1, leading to disruption of the intestinal barrier function . This can result in increased intestinal permeability, commonly referred to as “leaky gut.” Additionally, this compound induces oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components and affect cell signaling pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to DNA, forming adducts that can lead to mutations and carcinogenesis . This compound also interacts with proteins involved in the cellular stress response, such as heat shock proteins, and can inhibit the activity of enzymes like glutathione S-transferase, which is crucial for detoxification . These interactions can disrupt normal cellular functions and contribute to the toxic effects of this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under various conditions, but its degradation can occur over extended periods . Long-term exposure to this compound in vitro has been associated with persistent oxidative stress and sustained disruption of cellular functions . In vivo studies have demonstrated that chronic exposure to this compound can lead to cumulative damage, particularly in the liver and kidneys .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may cause mild oxidative stress and minor disruptions in cellular functions . At higher doses, it can lead to significant toxicity, including liver damage, immunosuppression, and carcinogenesis . Threshold effects have been observed, where certain doses of this compound result in a marked increase in adverse effects .
Metabolic Pathways
This compound is primarily metabolized in the liver through hydroxylation by cytochrome P450 enzymes . The resulting metabolite can be further conjugated with glucuronic acid or sulfate, facilitating its excretion in urine and bile . This detoxification pathway helps reduce the toxicity of this compound, although the metabolite can still pose health risks due to its potential to form DNA adducts .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can bind to serum albumin, facilitating its transport in the bloodstream . This compound can also interact with transporters such as ABCG2, which plays a role in its excretion into milk . The distribution of this compound within tissues is influenced by its binding to cellular proteins and its ability to cross cellular membranes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the nucleus, where it can interact with DNA and form adducts . It is also found in the cytoplasm, where it can interact with enzymes and other proteins involved in cellular metabolism . The subcellular localization of this compound is influenced by its chemical properties and the presence of targeting signals that direct it to specific compartments .
Preparation Methods
Aflatoxin M1 is not synthesized directly but is formed as a metabolic by-product of aflatoxin B1 in the liver of mammals. When livestock consume feed contaminated with aflatoxin B1, approximately 5% of it is hydroxylated to produce this compound, which is then excreted in milk . Industrial production methods focus on detecting and quantifying this compound in dairy products rather than synthesizing it. High-performance liquid chromatography (HPLC) with fluorescence detection is commonly used for this purpose .
Chemical Reactions Analysis
Aflatoxin M1 undergoes several chemical reactions, including:
Oxidation: this compound can be oxidized to form more polar metabolites.
Reduction: Reduction reactions can convert this compound to less toxic forms.
Substitution: Various substitution reactions can occur, altering the functional groups on the molecule.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions are typically less toxic metabolites that are more easily excreted from the body .
Scientific Research Applications
Aflatoxin M1 has several scientific research applications:
Chemistry: It is studied for its chemical properties and reactions.
Biology: Research focuses on its effects on cellular processes and its role as a mycotoxin.
Medicine: Studies investigate its carcinogenic and toxic effects on human health.
Comparison with Similar Compounds
Aflatoxin M1 is similar to other aflatoxins, such as aflatoxin B1, aflatoxin B2, aflatoxin G1, and aflatoxin G2. it is unique in that it is a hydroxylated metabolite of aflatoxin B1 and is primarily found in milk and dairy products . Compared to aflatoxin B1, this compound is less potent in terms of carcinogenicity but still poses significant health risks .
Similar Compounds
Aflatoxin B1: The parent compound of this compound, highly carcinogenic.
Aflatoxin B2: Another aflatoxin produced by Aspergillus flavus.
Aflatoxin G1: Produced by Aspergillus parasiticus, also carcinogenic.
Aflatoxin G2: Similar to aflatoxin G1 but with different chemical properties.
Properties
IUPAC Name |
(3R,7R)-3-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,4,9,11,13(17)-pentaene-16,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O7/c1-21-9-6-10-13(17(20)4-5-22-16(17)23-10)14-12(9)7-2-3-8(18)11(7)15(19)24-14/h4-6,16,20H,2-3H2,1H3/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBWDEQAUQTVKK-IAGOWNOFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)OC5C4(C=CO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C(=C1)O[C@@H]5[C@]4(C=CO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40891797 | |
Record name | Aflatoxin M1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Aflatoxin M1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6795-23-9 | |
Record name | Aflatoxin M1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6795-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aflatoxin M1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006795239 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aflatoxin M1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40891797 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6aR-cis)-2,3,6a,9a-tetrahydro-9a-hydroxy-4-methoxycyclopenta[c]furo[3',2':4,5]furo[2,3-h][1]benzopyran-1,11-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AFLATOXIN M1 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3020O28I3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Aflatoxin M1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
299 °C | |
Record name | Aflatoxin M1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030479 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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